Cas no 921792-38-3 (2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one)

2-(4-Fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a fluorinated dihydropyridazinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 4-fluorophenyl group and a piperidine-1-carbonyl moiety, which may enhance binding affinity and metabolic stability in biologically active compounds. The methoxy substitution at the 5-position further modulates electronic properties, potentially improving selectivity. This compound serves as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise structural modifications, making it valuable for structure-activity relationship (SAR) studies in drug discovery.
2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one structure
921792-38-3 structure
Product Name:2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one
CAS No:921792-38-3
MF:C17H18FN3O3
MW:331.341527462006
CID:5933142
PubChem ID:8556554
Update Time:2025-10-11

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one
    • 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)pyridazin-3-one
    • 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one
    • F2213-0564
    • AKOS024628971
    • 921792-38-3
    • Inchi: 1S/C17H18FN3O3/c1-24-14-11-15(22)21(13-7-5-12(18)6-8-13)19-16(14)17(23)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10H2,1H3
    • InChI Key: CHNIIBMHTLFKNR-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2=CC=C(F)C=C2)N=C(C(N2CCCCC2)=O)C(OC)=C1

Computed Properties

  • Exact Mass: 331.13321961g/mol
  • Monoisotopic Mass: 331.13321961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 62.2Ų

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one Pricemore >>

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2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one Related Literature

Additional information on 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one

Introduction to 2-(4-Fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS No. 921792-38-3)

2-(4-Fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS No. 921792-38-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the pyridazinone class of molecules. The unique structural features of this compound, including the 4-fluorophenyl, methoxy, and piperidine-1-carbonyl substituents, contribute to its potential therapeutic applications and biological activities.

The development and study of 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one have been driven by its promising pharmacological properties. Recent research has focused on its potential as a modulator of various biological pathways, particularly in the context of neurodegenerative diseases and cancer. The compound's ability to interact with specific receptors and enzymes makes it a valuable candidate for further investigation in drug discovery and development.

In terms of chemical structure, 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is characterized by its central pyridazinone core, which is a six-membered ring with a nitrogen atom at position 1 and an oxygen atom at position 3. The presence of the 4-fluorophenyl group at position 2 and the methoxy group at position 5 adds to the compound's lipophilicity and enhances its ability to cross biological membranes. The piperidine-1-carbonyl group at position 6 further contributes to the molecule's overall stability and bioavailability.

The synthesis of 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves multi-step processes that require precise control over reaction conditions. Key steps include the formation of the pyridazinone core through cyclization reactions, followed by functionalization with the desired substituents. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for large-scale studies and potential clinical applications.

In vitro studies have demonstrated that 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one exhibits potent inhibitory activity against several enzymes involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Specifically, it has been shown to modulate the activity of beta-secretase (BACE1), an enzyme responsible for the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, the compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one in various therapeutic contexts. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic profiles. These findings have paved the way for more advanced clinical trials to further assess the compound's therapeutic potential.

Beyond its potential in neurodegenerative diseases, 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one has also shown promise in cancer research. Studies have indicated that it can inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For example, it has been found to downregulate the expression of oncogenic proteins such as AKT and ERK, which are frequently overexpressed in various types of cancer.

The pharmacological profile of 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is further enhanced by its favorable pharmacokinetic properties. The compound exhibits good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Additionally, it has shown low toxicity in preclinical studies, which is a crucial factor for its potential use as a therapeutic agent.

In conclusion, 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS No. 921792-38-3) represents a promising lead compound in the development of novel therapeutics for neurodegenerative diseases and cancer. Its unique structural features and potent biological activities make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for improving patient outcomes in these challenging medical conditions.

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